molecular formula C16H24N8O B2658101 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 2034574-73-5

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No. B2658101
CAS RN: 2034574-73-5
M. Wt: 344.423
InChI Key: FWAFANVTOCDILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains (covalent, ionic, etc.), and other structural features. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) might be used to determine the structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and so on .


Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Synthesis of Novel Compounds

Research has utilized N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide as a key building block in the synthesis of a broad array of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives. These compounds have been synthesized incorporating a thiazolo[3,2-a]benzimidazole moiety, showcasing their potential in generating structurally diverse libraries with moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Crystal Structure Studies

The compound has been studied for its crystal structure, revealing significant hydrogen bond networks and π–π stacking interactions that maintain its crystal structure. These studies provide insights into the molecular geometry and intermolecular interactions, crucial for designing compounds with specific properties (Lu et al., 2004).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for their in vitro anticancer activity against human cancer cell lines, including HepG-2 and MCF-7. The research indicates that certain derivatives exhibit potent cytotoxic activities, suggesting their potential as anticancer agents (Hassan et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about its properties or behavior, and so on .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N8O/c1-12(24-10-6-7-18-24)14(25)17-11-13-19-15(22(2)3)21-16(20-13)23-8-4-5-9-23/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAFANVTOCDILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.